![molecular formula C6H16NO9P B1628533 [3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate;hydrate CAS No. 75656-33-6](/img/structure/B1628533.png)
[3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate;hydrate, commonly known as ADP, is a nucleotide that plays a critical role in energy metabolism in living organisms. It is synthesized in the mitochondria through the process of oxidative phosphorylation and serves as a substrate for ATP synthesis. In
Aplicaciones Científicas De Investigación
Organic Synthesis and Properties
- The study on the syntheses of substituted pyridylmethyl phosphates explored their properties, demonstrating the significance of phosphate compounds in organic chemistry. The research highlighted the zwitterion form and the dihydrogen phosphate form analogous to simple alkyl phosphates, showcasing their potential in organic synthesis and property manipulation (Murakami et al., 1973).
Adhesive Polymer Development
- Research on monomers for adhesive polymers emphasized the synthesis of phosphate-containing monomers, which dissolve well in various solvents and show improved hydrolytic stability. This study underlines the application of phosphate compounds in developing non-cytotoxic, adhesive materials with potential use in dental applications (Moszner et al., 2006).
Nonlinear Optical Materials
- The effects of l-threonine on the growth and properties of ammonium dihydrogen phosphate crystal were explored, highlighting its importance in enhancing NLO properties. This research contributes to the understanding of how amino acids can improve NLO materials used in electro-optical applications (Joshi et al., 2017).
Biosynthesis of Riboflavin
- A study on the biosynthesis of riboflavin in Escherichia coli discussed the cloning, sequencing, and expression of the gene coding for 3,4-dihydroxy-2-butanone 4-phosphate synthase. This research provides insights into the molecular basis of riboflavin biosynthesis, a critical pathway in microbiology and biochemistry (Richter et al., 1992).
Importance of Phosphates in Nature
- A review on why nature chose phosphates highlights their dominant role in the biological world, emphasizing their stability, catalytic capability, and essential functions in biochemistry. This comprehensive overview underscores the unique properties of phosphates that make them indispensable in biological systems (Westheimer, 1987).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for [3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate;hydrate involves the protection of the hydroxyl groups followed by the coupling of the protected sugar with the amino acid. The dihydrogen phosphate group is then introduced to the molecule.", "Starting Materials": [ "D-glucose", "L-aspartic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Diethyl phosphorochloridate", "Triethylamine", "Methanol", "Ethyl acetate", "Acetic anhydride", "Pyridine", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Protection of glucose: D-glucose is protected with acetic anhydride and pyridine to form the acetyl derivative.", "Protection of aspartic acid: L-aspartic acid is protected with DCC and NHS to form the N-hydroxysuccinimide ester.", "Coupling of protected sugar and amino acid: The protected sugar and amino acid are coupled using DCC and NHS in the presence of triethylamine to form the protected dipeptide.", "Deprotection of sugar: The acetyl groups on the protected sugar are removed using hydrochloric acid.", "Introduction of dihydrogen phosphate group: The protected dipeptide is treated with diethyl phosphorochloridate and triethylamine to form the diethyl phosphate ester. The diethyl phosphate ester is then treated with sodium hydroxide to form the dihydrogen phosphate salt.", "Removal of protecting groups: The protecting groups on the dipeptide are removed using methanol and ethyl acetate to obtain the final product [3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate;hydrate." ] } | |
| 75656-33-6 | |
Fórmula molecular |
C6H16NO9P |
Peso molecular |
277.17 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate;hydrate |
InChI |
InChI=1S/C6H14NO8P.H2O/c7-3-5(10)4(9)2(1-8)14-6(3)15-16(11,12)13;/h2-6,8-10H,1,7H2,(H2,11,12,13);1H2/t2-,3-,4+,5-,6-;/m1./s1 |
Clave InChI |
KPOAUMIAJAOYLX-WYRLRVFGSA-N |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)N)O)O)O.O |
SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O.O |
SMILES canónico |
C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O.O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


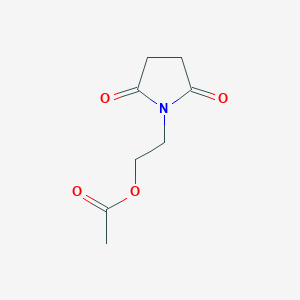
![N-(1-Benzo[1,3]dioxol-5-yl-ethyl)-hydroxylamine](/img/structure/B1628452.png)


![2-Hydroxy-5-imidazo[1,2-a]pyrimidin-2-yl-benzamide](/img/structure/B1628456.png)
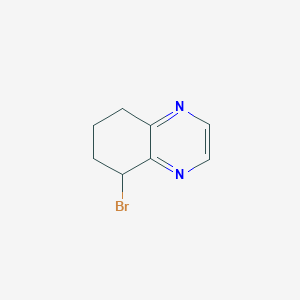

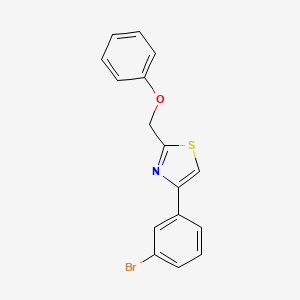

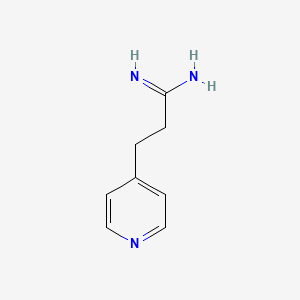
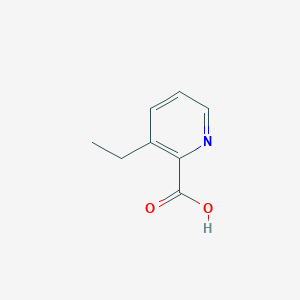
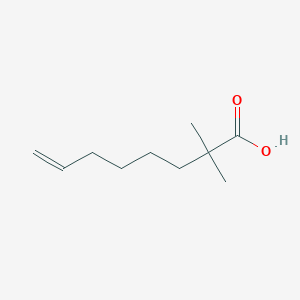

![4''-Nitro-[1,1':4',1''-terphenyl]-4-amine](/img/structure/B1628468.png)
